molecular formula C17H18KN3O3S B1662479 Esomeprazole potassium CAS No. 161796-84-5

Esomeprazole potassium

Cat. No.: B1662479
CAS No.: 161796-84-5
M. Wt: 383.5 g/mol
InChI Key: FOFFPEFVSRGLOZ-JIDHJSLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esomeprazole Potassium is a proton pump inhibitor used primarily to reduce gastric acid secretion. It is the potassium salt form of Esomeprazole, which is the S-isomer of Omeprazole. This compound is widely used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. This compound works by inhibiting the H+/K±ATPase enzyme in the stomach lining, thereby reducing acid production .

Mechanism of Action

Target of Action

Esomeprazole potassium, also known as (S)-Omeprazole potassium, primarily targets the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This enzyme is also commonly referred to as the proton pump . It plays a crucial role in the final step of gastric acid production .

Mode of Action

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion . Therefore, esomeprazole’s duration of antisecretory effect persists longer than 24 hours .

Biochemical Pathways

The primary biochemical pathway affected by esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole disrupts the exchange of hydrogen ions (H+) for potassium ions (K+) in the stomach’s parietal cells . This disruption effectively suppresses gastric acid secretion .

Pharmacokinetics

Esomeprazole’s pharmacokinetics are time and dose-dependent . It is primarily metabolized in the liver via the CYP2C19 enzyme . The metabolites are primarily excreted in the urine, with less than 1% of the active drug being excreted . The time to peak concentration in adults is between 1.5 to 2 hours . The half-life of elimination varies with age, ranging from 0.42 to 1.22 hours .

Result of Action

The primary result of esomeprazole’s action is the suppression of gastric acid secretion . This makes it effective in the management of conditions such as gastroesophageal reflux disease (GERD), gastric ulcers, and conditions causing gastric acid hypersecretion . It is also used in combination with antibiotics for the eradication of H. pylori infections .

Action Environment

The action of esomeprazole can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP2C19 enzyme can affect the metabolism of esomeprazole, leading to variations in drug exposure . Additionally, the pH of the stomach can influence the stability and efficacy of esomeprazole . It’s also worth noting that long-term use of PPIs such as esomeprazole has been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .

Safety and Hazards

Omeprazole is generally safe but can cause several side effects including headache, nausea, vomiting, diarrhea, stomach pain, gas, constipation, and fever . Potassium is generally safe for most people when taken in amounts naturally found in foods. But if too much is taken, it may cause stomach upset, diarrhea, and vomiting .

Future Directions

Research is ongoing into the long-term effects of proton pump inhibitors like omeprazole, particularly relating to kidney disease, bone fractures, and magnesium levels . For potassium, research is being conducted on the impact of potassium intake on health, particularly in relation to cardiovascular disease .

: Omeprazole : Potassium : Synthesis of Omeprazole : Potassium : Potassium and Health

Biochemical Analysis

Biochemical Properties

Esomeprazole potassium plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. In the acidic compartment of parietal cells, this compound is protonated and converted into the active achivalsulfenamide . This active sulfenamide forms one or more covalent disulfenamide bonds with the proton pump hydrogen-potassium adenosetriphosphatase (H+/K+ATPase), thereby inhibiting its activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the secretion of hydrochloric acid from gastric parietal cells . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion into an active achivalsulfenamide in the acidic environment of parietal cells . This active form then forms covalent disulfenamide bonds with the proton pump H+/K+ATPase, inhibiting its activity . This inhibition results in a decrease in the amount of gastric acid produced .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The pharmacokinetics of this compound are time and dose-dependent . There is a good correlation between the area under the curve (AUC) and the effect for this compound . These data suggest an increased acid inhibitory effect of this compound compared to omeprazole .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The mean inhibition values of the pentagastrin-stimulated peak acid output on day 1 for 5, 10, and 20 mg of esomeprazole were 15%, 29%, and 46%, respectively . The corresponding day 5 values were 28%, 62%, and 90% .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors. It suppresses the secretion of hydrochloric acid from gastric parietal cells via inhibition of the H+/K+ ATPase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Esomeprazole Potassium involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole with potassium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes dissolving Esomeprazole in water, adding a benign solvent, and heating the solution. An inorganic potassium salt is then added to induce salification, followed by crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Esomeprazole Potassium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can result in various substituted benzimidazole derivatives .

Scientific Research Applications

Esomeprazole Potassium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Esomeprazole Potassium: this compound is unique due to its specific inhibition of the H+/K±ATPase enzyme and its S-isomer configuration, which provides improved pharmacokinetic properties over its racemic counterpart, Omeprazole. This results in more effective and sustained acid suppression .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (s)-Omeprazole potassium can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Methyl 2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole-5-carboxylate", "Potassium hydroxide", "Methanol", "Chloromethyl methyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Methylation of methyl 2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole-5-carboxylate with chloromethyl methyl ether in methanol to form methyl 2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole-5-carboxylate methyl ester", "Step 2: Saponification of the methyl ester with potassium hydroxide in methanol to form the corresponding carboxylic acid", "Step 3: Cyclization of the carboxylic acid with sodium hydroxide in water to form 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole", "Step 4: Resolution of the racemic mixture of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole by reacting with (S)-(-)-mandelic acid in methanol to form the (s)-enantiomer", "Step 5: Formation of the potassium salt by reacting the (s)-enantiomer with potassium hydroxide in methanol and water", "Step 6: Purification of the final product by recrystallization from methanol using sodium bicarbonate and hydrochloric acid as the washing and acidifying agents respectively" ] }

CAS No.

161796-84-5

Molecular Formula

C17H18KN3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1

InChI Key

FOFFPEFVSRGLOZ-JIDHJSLPSA-N

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+]

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+]

161796-84-5

Pictograms

Irritant

Synonyms

Esomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esomeprazole potassium
Reactant of Route 2
Esomeprazole potassium
Reactant of Route 3
Reactant of Route 3
Esomeprazole potassium
Reactant of Route 4
Reactant of Route 4
Esomeprazole potassium
Reactant of Route 5
Reactant of Route 5
Esomeprazole potassium
Reactant of Route 6
Reactant of Route 6
Esomeprazole potassium
Customer
Q & A

Q1: How does (S)-omeprazole potassium enhance optical purity during synthesis?

A: Research demonstrates that optical purity of (S)-omeprazole potassium, synthesized via enantioselective oxidation of pyrmetazole using (1R)-(−)-10-camphorsulfonyloxaziridine, can be significantly improved. [] This enhancement is achieved through a carefully designed reslurrying process using methanol as the solvent. [] This process effectively removes impurities and enriches the final product with the desired (S)-enantiomer.

Q2: What are the structural characteristics of (S)-omeprazole potassium?

A: (S)-Omeprazole potassium is a specific crystalline form of the (S)-enantiomer of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole potassium salt. [, , ] This new crystalline form exhibits distinct properties compared to other forms of omeprazole.

Q3: What innovative methods exist for synthesizing (S)-omeprazole potassium?

A: Novel synthesis methods have been developed for preparing (S)-omeprazole potassium. One approach focuses on utilizing inexpensive and readily available starting materials, such as water and common organic solvents. [] This method also employs a cost-effective magnesium source to produce a specific hydrated form of (S)-omeprazole. [] Furthermore, the process utilizes a simple and efficient enantioselective oxidation to ensure high optical purity of the final compound. []

Q4: Are there alternative salt forms of (S)-omeprazole, and how are they prepared?

A: Yes, besides the potassium salt, there's (S)-omeprazole magnesium dihydrate. [] A specific method involves dissolving (S)-omeprazole potassium in dimethylformamide and reacting it with magnesium chloride hexahydrate. [] The resulting mixture undergoes extraction to isolate the salts, followed by precipitation of crystalline (S)-omeprazole magnesium dihydrate using an antisolvent like acetone, methyl isobutyl ketone, ethyl acetate, or methyl tert-butyl ether. []

Q5: What is the significance of developing a new crystalline form of (S)-omeprazole potassium?

A: The development of a new crystalline form of (S)-omeprazole potassium is significant due to its potential to offer improved pharmaceutical properties compared to existing forms. [] These improvements may include enhanced solubility, stability, bioavailability, and processability, ultimately leading to a more effective and convenient medication for patients.

Q6: What are the applications of (S)-omeprazole potassium in pharmaceutical preparations?

A: (S)-Omeprazole potassium, being an effective inhibitor of gastric acid secretion, holds promise in treating various gastrointestinal disorders. [] Its incorporation into pharmaceutical formulations enables the development of medications targeting conditions like peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.